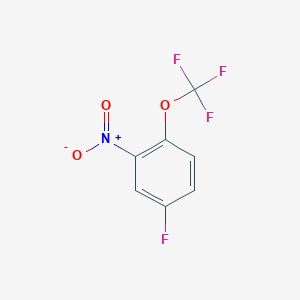

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

Description

Propriétés

IUPAC Name |

4-fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGISCPIWSHGJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560292 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-62-3 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Radical Chlorination of Methoxy Precursors

4-Fluoroanisole (1-methoxy-4-fluorobenzene) undergoes radical chlorination to replace the methyl group of the methoxy substituent with chlorine atoms.

Reaction Conditions

-

Substrate : 4-Fluoroanisole

-

Chlorinating Agent : Cl₂ gas (15–20 LPH flow rate)

-

Catalyst : Azobisisobutyronitrile (AIBN, 5 wt%)

-

Solvent : 4-Chlorobenzotrifluoride (5:1 solvent-to-substrate ratio)

-

Temperature : 90–100°C

-

Irradiation : Polychromatic UV light

-

Duration : 4–6 hours

Outcome :

The reaction yields 1-(trichloromethoxy)-4-fluorobenzene with >95% conversion. Excess chlorine and HCl are purged with nitrogen, and the crude product is used directly in the next step.

Step 2: Fluorination with Anhydrous HF

Trichloromethoxy intermediates are treated with anhydrous HF to replace chlorine atoms with fluorine.

Reaction Conditions

-

Substrate : 1-(Trichloromethoxy)-4-fluorobenzene

-

Fluorinating Agent : Anhydrous HF (1:1 molar ratio)

-

Reactor : Stainless steel (SS 316) autoclave

-

Temperature : 80°C

-

Pressure : 30–35 kg/cm²

-

Duration : 4–6 hours

Outcome :

1-(Trifluoromethoxy)-4-fluorobenzene is obtained with 70–75% yield after distillation. Hydrochloric acid (HCl) is vented, and residual HF is neutralized.

Step 3: Regioselective Nitration

The trifluoromethoxy-fluorobenzene intermediate is nitrated to introduce a nitro group at the ortho position.

Reaction Conditions

-

Substrate : 1-(Trifluoromethoxy)-4-fluorobenzene

-

Nitrating Mixture : Concentrated HNO₃ (33%) and H₂SO₄ (67%)

-

Solvent : Dichloromethane (DCM, 5:1 solvent-to-substrate ratio)

-

Temperature : 0–35°C (controlled addition at 5–10°C)

-

Duration : 2 hours

Outcome :

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is isolated with 85–90% para isomer purity. The ortho isomer (desired product) is separated via layer separation and solvent evaporation.

Table 1: Summary of Chlorination-Fluorination-Nitration Protocol

| Step | Reagents | Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| 1 | Cl₂, AIBN, UV | 90–100°C, 4–6h | >95% | Handling corrosive Cl₂ gas |

| 2 | Anhydrous HF | 80°C, 30–35 kg/cm² | 70–75% | High-pressure safety protocols |

| 3 | HNO₃/H₂SO₄, DCM | 0–35°C, 2h | 60–65% | Regioselective nitration control |

Alternative Synthesis Pathways

Directed Ortho-Metalation Approach

This method employs lithiation to direct nitration or fluorination.

Procedure :

-

Lithiation : Treat 1-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) at -78°C.

-

Fluorination : Quench with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at position 4.

-

Nitration : Use acetyl nitrate (AcONO₂) in acetic anhydride to nitrate position 2.

Advantages :

-

Improved regioselectivity for ortho substitution.

-

Avoids hazardous HF.

Limitations :

Balz-Schiemann Reaction

A diazonium intermediate is used to introduce fluorine.

Procedure :

-

Diazotization : Convert 4-amino-2-nitro-1-(trifluoromethoxy)benzene to a diazonium salt.

-

Fluorination : Decompose the diazonium tetrafluoroborate salt thermally.

Outcome :

Reaction Optimization and Challenges

Regioselectivity in Nitration

The trifluoromethoxy group directs nitration to ortho/para positions, but para dominance is common. Strategies to favor ortho substitution include:

-

Low-Temperature Nitration : Slower reaction kinetics enhance ortho selectivity.

-

Solvent Effects : Polar aprotic solvents (e.g., sulfolane) stabilize transition states for ortho attack.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Minimize exposure to hazardous intermediates.

-

Automated Purification : Simulated moving bed (SMB) chromatography isolates isomers efficiently.

-

Waste Management : Neutralize HF with Ca(OH)₂ and recycle DCM.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Fluoro-2-amino-1-(trifluoromethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products, though less common.

Applications De Recherche Scientifique

Chemistry

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene serves as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it suitable for creating derivatives with enhanced functionalities.

Biology

Research indicates that this compound may exhibit potential biological activity , particularly in drug design. The electron-withdrawing properties of the nitro group can facilitate interactions with biomolecules, making it a candidate for exploring enzyme inhibition and other biological pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its role in the development of fluorinated pharmaceuticals . The incorporation of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.

Industry

The compound is utilized in the production of specialty chemicals and materials with unique properties, including enhanced thermal stability and solubility characteristics, which are valuable in various industrial applications.

Case Studies

-

Anticancer Activity:

A study demonstrated that structurally similar compounds with trifluoromethyl groups showed significant anticancer activity by inhibiting key enzymes involved in tumor growth. The introduction of trifluoromethoxy groups has been linked to improved efficacy in similar drug candidates. -

Enzyme Inhibition:

Research has shown that compounds containing trifluoromethoxy groups enhance inhibition of enzymes like reverse transcriptase, crucial for developing antiviral drugs. This highlights the potential for this compound in therapeutic applications targeting viral infections.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is primarily influenced by its functional groups. The nitro group is known for its electron-withdrawing properties, which can affect the reactivity of the benzene ring. The trifluoromethoxy group also contributes to the compound’s overall electron density and steric effects. These groups can interact with molecular targets through various pathways, including hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and functional differences:

Key Comparative Findings

Electronic Effects :

- The target compound contains two strong electron-withdrawing groups (-NO₂ and -OCHF₃), making the aromatic ring highly electron-deficient. This contrasts with 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene, where the methoxy group (-OCH₃) is electron-donating, reducing ring deactivation .

- 4-Nitro-2-(trifluoromethyl)benzonitrile combines -NO₂ and -CN groups, creating extreme electron deficiency, which is advantageous in forming heterocycles .

Physical Properties :

- Limited data on boiling/melting points are available, but 1-Bromo-4-(trifluoromethoxy)benzene has a reported boiling point of 80°C at 50 mm Hg , suggesting higher volatility compared to the nitro-substituted target compound.

Activité Biologique

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene (CAS No. 123572-62-3) is an organic compound notable for its unique structural features, including a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and reactivity.

The molecular formula of this compound is CHFNO. It is characterized by:

- Functional Groups :

- Nitro group (-NO): Known for its electron-withdrawing properties.

- Trifluoromethoxy group (-O-CF): Contributes to the compound's hydrophobic character and influences its biological interactions.

These groups significantly affect the compound's reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form an amino group, which may participate in hydrogen bonding with proteins or nucleic acids. Additionally, the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This is particularly evident in drug design, where such modifications can lead to increased potency and selectivity against specific biological targets.

Case Studies

- Anticancer Activity : A study demonstrated that structurally similar compounds with trifluoromethyl groups showed significant anticancer activity by inhibiting key enzymes involved in tumor growth. The introduction of trifluoromethoxy groups has been linked to improved efficacy in similar drug candidates .

- Enzyme Inhibition : The presence of the trifluoromethoxy group in related compounds has been shown to enhance inhibition of enzymes like reverse transcriptase, which is crucial in the development of antiviral drugs .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer activity | Nitro reduction to amino group; lipophilicity |

| 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | Moderate enzyme inhibition | Similar structural features enhancing binding |

| 3-Chloro-4-fluoronitrobenzene | Lower potency than fluorinated analogs | Reduced electron-withdrawing effect |

Synthesis and Reactions

The synthesis of this compound generally involves nitration processes using concentrated nitric acid and sulfuric acid under controlled conditions. The compound can undergo various reactions, including:

- Reduction : Nitro group can be reduced to an amino group using palladium on carbon.

- Substitution : The fluorine atom can be substituted by nucleophiles.

These reactions are critical for modifying the compound to enhance its biological properties or develop new derivatives for further study .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with fluorobenzene derivatives:

- Nitration : Introduce the nitro group using mixed acid (H₂SO₄/HNO₃) at 0–5°C to avoid over-nitration.

- Trifluoromethoxy Introduction : Use nucleophilic aromatic substitution (SNAr) with a trifluoromethoxide source (e.g., AgOCF₃ or Cu-mediated reactions) under anhydrous conditions. Alternatively, cross-coupling reactions (e.g., Ullmann coupling) with bromo/iodo precursors can install the -OCF₃ group.

- Key Conditions : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while catalysts like Pd/C or CuI improve substitution efficiency. Yields are optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments; the trifluoromethoxy group (-OCF₃) shows a distinct triplet near δ -55 ppm due to coupling with adjacent fluorines.

- X-ray Crystallography : Resolves spatial arrangements of substituents. SHELX software refines diffraction data to determine bond angles and torsional strain .

- DFT Calculations : Validate experimental NMR shifts and predict vibrational modes (e.g., nitro group stretching at ~1520 cm⁻¹). Hybrid functionals like B3LYP accurately model electronic effects .

Q. How do electron-withdrawing substituents influence reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The -NO₂, -F, and -OCF₃ groups deactivate the ring, making EAS challenging. Computational modeling (DFT) predicts regioselectivity:

- Nitro Group Dominance : Directs electrophiles to the meta position relative to itself.

- Steric Effects : Trifluoromethoxy’s bulk may hinder ortho substitution.

- Experimental Validation : Use nitration or sulfonation under controlled conditions to confirm predicted sites .

Advanced Research Questions

Q. What mechanistic insights do DFT studies provide into the compound’s thermochemical stability?

- Methodological Answer : DFT (e.g., B3LYP/6-311+G(d,p)) calculates:

- Electron Density Maps : Reveal charge depletion at the nitro-substituted ring position.

- Thermochemical Data : Atomization energies and bond dissociation energies (BDEs) predict stability. For example, the C-OCF₃ BDE is ~450 kJ/mol, indicating resistance to homolytic cleavage.

- Exact Exchange Contributions : Improve accuracy in modeling nitro group’s resonance effects .

Q. How can kinetic studies resolve contradictions in reported reaction pathways for derivatives?

- Methodological Answer :

- Isotopic Labeling : Track nitro group reduction (e.g., using ¹⁵NO₂) to distinguish between radical vs. ionic mechanisms.

- In-situ IR Spectroscopy : Monitors intermediate formation during trifluoromethoxy substitution.

- Computational Transition-State Analysis : Identifies energy barriers for competing pathways (e.g., SNAr vs. radical chain mechanisms) .

Q. What strategies enhance its utility in medicinal chemistry for targeting inflammatory pathways?

- Methodological Answer :

- Functionalization : Reduce the nitro group to -NH₂ for coupling with pharmacophores (e.g., sulfonamides).

- SAR Studies : Synthesize analogs with varied substituents to assess bioactivity. For example, replacing -OCF₃ with -CF₃ alters lipophilicity (logP) and target binding.

- Molecular Docking : Simulate interactions with NLRP3 inflammasome proteins to prioritize derivatives for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.